Itacitinib

Catalog No.
S531018
CAS No.
1334298-90-6
M.F
C26H23F4N9O
M. Wt
553.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Itacitinib

CAS Number

1334298-90-6

Product Name

Itacitinib

IUPAC Name

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Molecular Formula

C26H23F4N9O

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35)

InChI Key

KTBSXLIQKWEBRB-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

INCB39110; INCB 39110; INCB-39110; INCB039110; INCB-039110; INCB 039110; Itacitinib; 1334298-96-2

Canonical SMILES

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F

Description

The exact mass of the compound Itacitinib is 553.1962 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Itacitinib is a small molecule inhibitor that targets Janus kinase (JAK) enzymes, specifically JAK1 and JAK3. JAKs are a family of enzymes involved in intracellular signaling pathways that regulate various cellular processes, including immune cell function, inflammation, and hematopoiesis (blood cell production) []. By inhibiting JAK activity, Itacitinib has the potential to modulate the immune system and reduce inflammation, making it a promising candidate for treating various inflammatory and autoimmune diseases.

Ongoing Research Areas

Itacitinib is currently being investigated in clinical trials for a variety of conditions, including:

  • Atopic Dermatitis (AD): Studies suggest Itacitinib may improve symptoms of AD, such as itching, redness, and scaling, by reducing inflammation in the skin [].
  • Alopecia Areata (AA): Research suggests Itacitinib might promote hair growth by targeting JAK-STAT pathways involved in hair follicle development [].
  • Graft-Versus-Host Disease (GVHD): GVHD is a serious complication of bone marrow transplantation where donor immune cells attack the recipient's body. Itacitinib's ability to suppress immune response is being explored for treating GVHD [].
  • Inflammatory Bowel Disease (IBD): Ulcerative colitis and Crohn's disease are the two main forms of IBD. Itacitinib is being investigated for its potential to reduce inflammation in the gut associated with IBD [].

Itacitinib is a selective inhibitor of Janus kinase 1, a member of the Janus kinase family of protein tyrosine kinases. This compound is primarily investigated for its potential in treating various hematological malignancies and autoimmune diseases. Itacitinib's chemical formula is C26H23F4N9OC_{26}H_{23}F_{4}N_{9}O, with a molecular weight of approximately 553.526 g/mol . The compound has been noted for its ability to inhibit the phosphorylation of signal transducer and activator of transcription proteins, which are crucial in mediating immune responses and inflammation .

The primary mechanism of action for itacitinib involves the inhibition of Janus kinase 1, which subsequently affects the phosphorylation cascade of signal transducer and activator of transcription proteins. Upon binding to its target, itacitinib prevents the phosphorylation of these proteins, disrupting downstream signaling pathways involved in immune response regulation . This inhibition can lead to decreased levels of cytokines such as interleukin-6 and interferon-gamma, which are often elevated in inflammatory conditions .

Itacitinib exhibits significant biological activity as a JAK1 inhibitor. In clinical trials, it has demonstrated efficacy in reducing markers associated with T-cell activation and regulatory T-cell activation, indicating its potential role in modulating immune responses . Preclinical studies have shown that itacitinib does not significantly impair the proliferation or anti-tumor activity of CAR T-cells, suggesting that it may be a valuable adjunct therapy in cancer treatment without compromising immune function .

The synthesis of itacitinib involves several key steps:

  • Formation of the Azetidine Ring: The initial step typically includes the formation of an azetidine structure through nucleophilic substitution reactions involving appropriate precursors.
  • Incorporation of Functional Groups: Various functional groups are introduced to achieve the desired pharmacological properties. This may involve reactions such as acylation or alkylation.
  • Final Purification: The final product is purified through techniques such as crystallization or chromatography to ensure high purity levels suitable for clinical use .

Itacitinib has been investigated for several therapeutic applications:

  • Hematological Malignancies: It has shown promise in treating conditions like diffuse large B-cell lymphoma and myelofibrosis.
  • Autoimmune Diseases: It is being studied for its potential in managing graft-versus-host disease and cytokine release syndrome.
  • Cancer Immunotherapy: It serves as an adjunct therapy in CAR T-cell treatments, enhancing efficacy without compromising T-cell function .

Similar Compounds

  • Ruxolitinib: A pan-JAK inhibitor used for myelofibrosis and polycythemia vera.
  • Tofacitinib: A JAK3 inhibitor primarily used for rheumatoid arthritis.
  • Baricitinib: A JAK1/JAK2 inhibitor used for rheumatoid arthritis and alopecia areata.

Comparison Table

CompoundSelectivityPrimary IndicationsUnique Features
ItacitinibSelective JAK1Hematological malignancies, autoimmune diseasesMinimizes long-term infection risks
RuxolitinibPan-JAKMyelofibrosis, polycythemia veraBroader inhibition may lead to more side effects
TofacitinibJAK3Rheumatoid arthritisPrimarily targets JAK3, affecting different pathways
BaricitinibJAK1/JAK2Rheumatoid arthritis, alopecia areataDual inhibition may enhance therapeutic effects but increase infection risk

Itacitinib's unique selectivity for JAK1 allows it to effectively modulate immune responses while reducing the risk of complications associated with broader-spectrum inhibitors like ruxolitinib and baricitinib. This selectivity positions it as a promising candidate in both oncology and immunology fields.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

553.19616904 g/mol

Monoisotopic Mass

553.19616904 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19J3781LPM

Drug Indication

Treatment of acute graft versus host disease

Wikipedia

Itacitinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Yiu ZZ, Warren RB. Novel Oral Therapies for Psoriasis and Psoriatic Arthritis. Am J Clin Dermatol. 2016 Jun;17(3):191-200. doi: 10.1007/s40257-016-0179-3. PubMed PMID: 26923915.
2: Bissonnette R, Luchi M, Fidelus-Gort R, Jackson S, Zhang H, Flores R, Newton R, Scherle P, Yeleswaram S, Chen X, Menter A. A randomized, double-blind, placebo-controlled, dose-escalation study of the safety and efficacy of INCB039110, an oral janus kinase 1 inhibitor, in patients with stable, chronic plaque psoriasis. J Dermatolog Treat. 2016 Jan 14:1-7. [Epub ahead of print] PubMed PMID: 26769332.
3: Zhang Y, Warren MS, Zhang X, Diamond S, Williams B, Punwani N, Huang J, Huang Y, Yeleswaram S. Impact on creatinine renal clearance by the interplay of multiple renal transporters: a case study with INCB039110. Drug Metab Dispos. 2015 Apr;43(4):485-9. doi: 10.1124/dmd.114.060673. Epub 2015 Jan 20. PubMed PMID: 25605813.
4: Rosenthal A, Mesa RA. Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. Expert Opin Pharmacother. 2014 Jun;15(9):1265-76. doi: 10.1517/14656566.2014.913024. Epub 2014 Apr 25. Review. PubMed PMID: 24766055.
5.  Liu, Pingli; Wang, Dengjin; Wu, Yongzhong; Cao, Ganfeng; Xia, Michael.  A process for the preparation of key intermediates towards the synthesis of fluorotrifluoromethylisonicotinoylpiperi​dinylpyrrolopyrimidinylpyrazolylazetidin​ylacetonitrile for use as a JAK inhibitor.  U.S. Pat. Appl. Publ. (2014), US 20140256941 A1 20140911.

Explore Compound Types